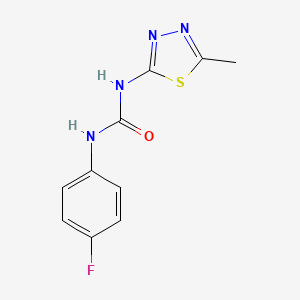
N-(4-fluorophenyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(4-fluorophenyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea involves the reaction of 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with 2,6-difluorobenzoyl isocyanate, leading to the formation of the desired compound with excellent yields under certain conditions, such as microwave irradiation, which has been shown to enhance the efficiency of the synthesis process (Li & Chen, 2008).
Molecular Structure Analysis
The molecular structure of this compound has been characterized by various techniques, including X-ray crystallography, NMR, MS, and IR. The compound typically crystallizes in a specific space group, with the urea scaffold in each molecule being essentially planar due to the presence of intramolecular N–H···O hydrogen bonds. Intermolecular π–π stacking interactions are also observed, contributing to the stability of the crystal structure (Song et al., 2008).
Chemical Reactions and Properties
This compound exhibits excellent fungicidal activities against various pathogens, including Rhizoctonia solani, Botrytis cinerea, and Dothiorella gregaria. The bioactivity is attributed to the unique structural features of the compound, particularly the thiadiazol-2-yl urea scaffold (Shi, 2011).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4OS/c1-6-14-15-10(17-6)13-9(16)12-8-4-2-7(11)3-5-8/h2-5H,1H3,(H2,12,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOODJUQJRMADQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(benzylamino)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B5706244.png)
![7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5706246.png)

![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5706263.png)


![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5706273.png)
![isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5706279.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5706293.png)

![1-(4-methylbenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5706303.png)

![1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5706333.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5706341.png)